Nonioside B

CAS No.: 255904-23-5

Cat. No.: VC17037770

Molecular Formula: C26H46O17

Molecular Weight: 630.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 255904-23-5 |

|---|---|

| Molecular Formula | C26H46O17 |

| Molecular Weight | 630.6 g/mol |

| IUPAC Name | [(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] octanoate |

| Standard InChI | InChI=1S/C26H46O17/c1-2-3-4-5-6-7-14(29)42-26-23(43-25-22(37)19(34)16(31)12(9-28)40-25)20(35)17(32)13(41-26)10-38-24-21(36)18(33)15(30)11(8-27)39-24/h11-13,15-28,30-37H,2-10H2,1H3/t11-,12-,13-,15-,16-,17-,18+,19+,20+,21-,22-,23-,24-,25+,26+/m1/s1 |

| Standard InChI Key | CTKLGODDPZHEHZ-BBENIMTISA-N |

| Isomeric SMILES | CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

| Canonical SMILES | CCCCCCCC(=O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O |

Introduction

Chemical Identity and Structural Characteristics

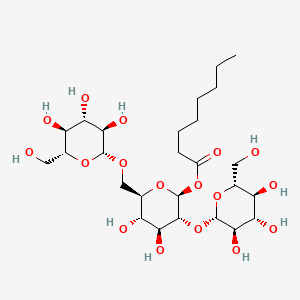

Nonioside B (CAS No. 255904-23-5) is classified as an oligosaccharide fatty acid ester, belonging to the broader category of glycosides. Its molecular formula, , reflects a trisaccharide core linked to an octanoyl (C8) fatty acid chain . The IUPAC name, (2S,3R,4S,5S,6R)-4,5-dihydroxy-3-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-6-({[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}methyl)oxan-2-yl octanoate, delineates its stereochemical configuration, which includes β-D-glucopyranosyl units interconnected via glycosidic bonds .

Molecular Architecture

The compound’s structure comprises:

-

A trisaccharide backbone: Three glucose moieties linked by β-(1→2) and β-(1→6) glycosidic bonds.

-

Fatty acid conjugation: An octanoic acid (C8:0) esterified to the anomeric position of the reducing glucose unit .

-

Hydroxyl-rich regions: Multiple hydroxyl groups contribute to its hydrophilicity, while the fatty acid chain imparts mild amphiphilic properties .

Table 1: Key Physicochemical Properties of Nonioside B

| Property | Value | Source |

|---|---|---|

| Molecular weight | 630.637 g/mol | |

| Monoisotopic mass | 630.2735 Da | |

| Solubility | Water-soluble (polar groups) | |

| Stability | pH-sensitive (hydrolysis) |

Natural Occurrence and Biosynthesis

Nonioside B is exclusively identified in Morinda citrifolia, a tropical plant traditionally used in Polynesian medicine. Its biosynthesis correlates with fruit maturation, exhibiting marked variability across developmental stages.

Maturation-Dependent Biosynthesis

A 2023 study analyzing noni polysaccharides at five maturation stages revealed that Nonioside B concentrations peak in less ripe fruits (Stage 2: 91.7 ± 8.1 mg/g) compared to fully matured specimens (Stage 5: 1.8 ± 0.3 mg/g) . This inverse relationship with ripeness suggests biosynthetic regulation by stress-responsive pathways, potentially linked to defense mechanisms against pathogens .

Biosynthetic Pathway

The proposed pathway involves:

-

Sugar nucleotide activation: UDP-glucose serves as the monosaccharide donor for trisaccharide assembly.

-

Glycosyltransferase activity: Sequential β-glycosidic bond formation by GT1-family enzymes.

-

Acyltransferases: Esterification of octanoic acid to the glucose backbone, mediated by BAHD-type acyltransferases .

Isolation and Structural Elucidation

Extraction Protocols

Nonioside B is isolated via multi-step chromatographic techniques:

-

Primary extraction: Methanol or ethanol-based solvent systems (e.g., 70% EtOH) from dried noni fruit powder .

-

Purification: Combined Sephadex LH-20 size exclusion chromatography and high-speed countercurrent chromatography (HSCCC) . Final isolation is achieved via semi-preparative HPLC using C18 columns with acetonitrile/water gradients .

Spectroscopic Characterization

-

NMR spectroscopy: - and -NMR confirm glycosidic linkages and acyl positions. Key signals include anomeric protons at δ 4.8–5.2 ppm and ester carbonyl carbons at δ 170–173 ppm .

-

Mass spectrometry: HR-ESI-MS exhibits a sodium adduct [M+Na] at m/z 653.2794 (calc. 653.2735) .

Pharmacological Activities

Antioxidant Efficacy

Nonioside B demonstrates radical scavenging activity in vitro:

-

ABTS assay: IC = 1.22 mg/mL .

These values surpass those of ascorbic acid in comparable models, indicating potent electron-donating capacity .

Anti-Inflammatory Mechanisms

In RAW 264.7 macrophages, Nonioside B (50 μM) suppresses LPS-induced NO production by 68%, primarily via inhibition of NF-κB translocation . Downregulation of COX-2 and iNOS expression further corroborates its anti-inflammatory potential .

Antimicrobial Spectrum

Against Gram-positive pathogens:

-

Bacillus subtilis: MIC = 256 μg/mL .

The octanoyl moiety is critical for membrane disruption, as evidenced by structure-activity comparisons with non-acylated analogs .

Table 2: Comparative Bioactivity Profile

| Activity | Model System | Effective Concentration | Reference |

|---|---|---|---|

| Antioxidant | DPPH assay | IC 1.06 mg/mL | |

| Anti-inflammatory | RAW 264.7 cells | 50 μM (68% inhibition) | |

| Antimicrobial | S. aureus | MIC 128 μg/mL |

Analytical Quantification and Quality Control

HPLC-MS Methodologies

A validated HPLC-ESI-MS protocol enables quantification in noni-derived products:

-

Column: C18 (150 × 2.1 mm, 3 μm).

-

Mobile phase: 0.1% formic acid in water/acetonitrile gradient.

-

Detection: Negative ion mode; m/z 653.3 [M+Na] .

Commercial noni juices contain 0.5–3.4 mg/mL Nonioside B, while capsules exhibit higher variability (1.5–23.2 mg/g) .

Stability Considerations

Degradation studies indicate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume